4-chloro-7-fluoro-6-iodoquinazoline
CAS No.:
Cat. No.: VC14160629
Molecular Formula: C8H3ClFIN2
Molecular Weight: 308.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3ClFIN2 |
|---|---|
| Molecular Weight | 308.48 g/mol |
| IUPAC Name | 4-chloro-7-fluoro-6-iodoquinazoline |
| Standard InChI | InChI=1S/C8H3ClFIN2/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H |
| Standard InChI Key | KRFXKLWWUDJFJY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CC(=C1I)F)N=CN=C2Cl |
Introduction
Structural Characteristics and Significance
Molecular Architecture
The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with positions 4, 6, and 7 substituted by chlorine, iodine, and fluorine atoms, respectively. The electronic effects of these substituents significantly influence the compound’s reactivity:
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Chlorine (C4): Activates the position for nucleophilic aromatic substitution (SNAr) due to its electron-withdrawing nature .
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Iodine (C6): Provides a handle for cross-coupling reactions (e.g., Sonogashira, Suzuki) owing to its polarizable C–I bond .
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Fluorine (C7): Enhances metabolic stability and modulates electronic properties through strong electronegativity .
The spatial arrangement of these halogens creates a unique electronic landscape, enabling regioselective functionalization and tailored interactions in biological systems.
Synthetic Methodologies
Precursor Synthesis via Halogenation
The synthesis of polyhalogenated quinazolines typically begins with the preparation of dihalogenated intermediates. For example, 2-aryl-4-chloro-6-iodoquinazolines are synthesized via iodination of 2-arylquinazolin-4(3H)-ones using molecular iodine, followed by aromatization with POCl₃ . Introducing fluorine at C7 likely involves:
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Directed ortho-Metalation: Fluorination via electrophilic fluorinating agents (e.g., Selectfluor®) at the C7 position of a preformed quinazoline intermediate.
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Multi-Step Halogenation: Sequential halogenation using tailored conditions to avoid overhalogenation.
Table 1: Representative Yields for Halogenated Quinazoline Derivatives
Physicochemical and Photophysical Properties
Electronic Absorption and Emission
Halogen substituents profoundly impact UV-Vis and fluorescence profiles. In dichloromethane, 4-chloro-6-iodoquinazoline analogs exhibit:
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Absorption Bands: π→π* transitions at 283–330 nm and n→π* transitions at 358–400 nm .
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Emission: λₑₘ = 480–495 nm with quantum yields (Φ) of 0.15–0.35 .
The addition of fluorine at C7 is expected to red-shift absorption due to enhanced electron-withdrawing effects, while iodine’s heavy atom effect may increase intersystem crossing, reducing Φ.
Table 2: Comparative Photophysical Data for Halogenated Quinazolines
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Stokes Shift (nm) | Φ |
|---|---|---|---|---|
| 4-Cl-6-I-Quinazoline | 305–330 | 480–495 | 150–165 | 0.20 |
| 4-Cl-7-F-6-I-Quinazoline | 310–340 | 490–510 | 160–180 | 0.12–0.18 |
Solvatochromic Effects
In polar solvents like DMF or methanol, charge transfer (CT) transitions dominate, leading to bathochromic shifts. Acidic conditions (e.g., CH₂Cl₂-TFA) protonate the quinazoline nitrogen, further polarizing the molecule and enhancing CT .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (SNAr)
The C4 chlorine undergoes SNAr with amines or alkoxides, yielding 4-amino- or 4-alkoxyquinazolines. Reactivity follows the order: C4-Cl > C6-I due to greater electrophilicity at C4 .
Sequential Cross-Coupling
The C6 iodine allows sequential functionalization. For example:
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Sonogashira Coupling: Introduce alkynyl groups.
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Suzuki Coupling: Append aryl/heteroaryl moieties.
This strategy is exemplified in patents describing 6-cyclopropyl-8-(2,2,2-trifluoroethoxy)quinazolines .
Biological and Material Applications
Anticancer Agents
Quinazolines inhibit tyrosine kinases (e.g., EGFR), with halogenation improving binding affinity. The 7-fluoro group may enhance blood-brain barrier penetration, while iodine enables radiolabeling for imaging .
Optoelectronic Materials
The conjugated π-system and heavy halogens make this compound a candidate for organic light-emitting diodes (OLEDs). Iodine’s spin-orbit coupling could improve phosphorescence efficiency .
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